1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine
Description
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, a sulfonyl group attached to a piperazine ring, and a methylphenyl group. Its distinct structure makes it a subject of interest in medicinal chemistry and other scientific research areas.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N3O2S/c1-12-2-4-14(5-3-12)27(25,26)24-8-6-23(7-9-24)16-15(18)10-13(11-22-16)17(19,20)21/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICKGPRJTOIQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 4-methylphenylsulfonyl chloride in the presence of a base to form the sulfonyl intermediate. This intermediate is then reacted with piperazine under controlled conditions to yield the final product .
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The choice of solvents and purification techniques also plays a crucial role in the large-scale synthesis of this compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine ring’s 3-chloro substituent is a key site for nucleophilic substitution due to electron-withdrawing effects from the trifluoromethyl (-CF₃) group. Reactions typically involve displacement of the chlorine atom under basic or catalytic conditions.
Key Findings :
-
Chlorine displacement is facilitated by electron-deficient pyridine rings (CF₃ enhances ring electrophilicity) .
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Piperazine coupling follows SNAr mechanisms, with triethylamine neutralizing HCl byproducts .
Sulfonylation of Piperazine
The 4-(4-methylbenzenesulfonyl)piperazine moiety is synthesized via sulfonylation. This step is critical for introducing the sulfonamide group, which influences solubility and target binding.
Key Findings :
-
Sulfonylation proceeds efficiently in aprotic solvents (e.g., DCM, THF) with tertiary amine bases .
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The sulfonyl group enhances metabolic stability and modulates pharmacokinetics .
Coupling Reactions for Functionalization
The compound’s piperazine and pyridine rings participate in cross-coupling and thiourea-forming reactions, enabling diversification for medicinal chemistry applications.
Key Findings :
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Reductive amination with sodium triacetoxyborohydride (STAB) retains stereochemical integrity .
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Pd-mediated couplings tolerate trifluoromethyl groups, enabling late-stage functionalization .
Stability and Reactivity Under Acidic/Basic Conditions
The compound’s stability is influenced by its sulfonamide and trifluoromethyl groups:
| Condition | Observation | Implication | Source |
|---|---|---|---|
| Acidic (HCl, TFA) | Stable sulfonamide; partial CF₃ hydrolysis | Limited use in strong acids | |
| Basic (NaOH, Et₃N) | No decomposition | Suitable for SNAr and coupling reactions |
Key Findings :
-
The sulfonamide group resists hydrolysis under physiological pH, enhancing drug-like properties .
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CF₃ groups may hydrolyze under prolonged acidic conditions, necessitating mild reaction protocols .
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| 3-Chloro-pyridine | High (SNAr) | Piperazine coupling, amination |
| Sulfonamide | Low (stable) | N/A |
| Piperazine N-H | Moderate | Reductive amination, alkylation |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The trifluoromethyl group is known to enhance the biological activity of various drugs, making it a valuable pharmacophore in drug design.
- Case Study : A study published in MDPI examined several trifluoromethyl-containing compounds, revealing that they exhibit significant cytotoxic effects against various cancer cell lines . The specific structure of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine allows for targeted action on cancerous cells while minimizing effects on healthy cells.
Neuropharmacology
The compound has also been investigated for its neuropharmacological properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders.
- Research Findings : Studies suggest that derivatives of piperazine have shown promise in modulating neurotransmitter systems, which could be beneficial in conditions like depression and anxiety . The sulfonamide moiety may enhance binding affinity to specific receptors, further supporting its use in neuropharmacology.
Data Table: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can yield various derivatives with altered biological properties.
Synthetic Pathway Overview
- Starting Materials : The synthesis typically starts with 3-chloro-5-(trifluoromethyl)pyridine and piperazine derivatives.
- Reagents : Common reagents include sulfonyl chlorides and bases for nucleophilic substitution reactions.
- Yield Optimization : Adjusting reaction conditions such as temperature and solvent can significantly impact yield and purity.
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit bacterial phosphopantetheinyl transferase, affecting bacterial growth and metabolism . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine include:
3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound, known for its reactivity and use in various chemical reactions.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another related compound with similar structural features but different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in its analogs.
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical formula is with a molecular weight of approximately 419.85 g/mol. It features a piperazine core substituted with a chlorinated pyridine and a sulfonyl group, which are pivotal for its biological interactions.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Pathways : The trifluoromethyl group enhances lipophilicity, improving membrane permeability and potentially influencing enzyme inhibition pathways.
- Receptor Modulation : The compound may interact with various receptors, similar to other piperazine derivatives, which can modulate neurotransmitter systems.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study demonstrated that piperazine derivatives showed activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis pathways.
| Microorganism | Activity | IC50 (µM) |
|---|---|---|
| Staphylococcus aureus | Inhibition | 1.4 |
| Escherichia coli | Inhibition | 0.2 |
| Proteus mirabilis | Inhibition | 0.5 |
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Similar trifluoromethyl-containing compounds have been reported to inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. For example, studies on related piperazine derivatives have shown:
- Mechanism : Induction of apoptosis via mitochondrial pathways.
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer).
Study 1: Antimicrobial Efficacy
A study conducted on various piperazine derivatives indicated that those containing the trifluoromethyl group exhibited enhanced antibacterial activity against multi-drug resistant strains. The results highlighted that the presence of the sulfonyl moiety significantly contributed to the observed potency.
Study 2: Anticancer Potential
In vitro studies on the anticancer effects of similar compounds revealed that they could reduce cell viability in human cancer cell lines by up to 70% at concentrations as low as 5 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Q & A
Basic: What are the optimal synthetic routes for preparing 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methylbenzenesulfonyl)piperazine?
Methodological Answer:
The compound is synthesized via coupling reactions between the piperazine core and substituted pyridine/sulfonyl precursors. Key steps include:
- Coupling reagents : Use of HOBt (hydroxybenzotriazole) and TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) for amide/ester bond formation, as demonstrated in similar piperazine derivatives .
- Solvent systems : Anhydrous DMF or acetonitrile under reflux conditions to enhance reaction efficiency .
- Purification : Flash chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or normal-phase chromatography to isolate the product .
Basic: How can researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Spectroscopic techniques :
- Chromatography : HPLC with UV detection to assess purity (>95% recommended for biological assays) .
Advanced: How to design analogs of this compound to optimize biological activity while minimizing off-target effects?
Methodological Answer:
- Structural modifications :
- QSAR modeling : Use computational tools to correlate substituent electronic properties (e.g., Hammett constants) with activity data from in vitro assays .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Experimental validation : Reproduce assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Target profiling : Use radioligand binding assays to confirm selectivity for specific receptors (e.g., dopamine D3 vs. μ-opioid receptors) .
- Data triangulation : Cross-reference results with structurally analogous compounds (e.g., 4-(piperazinyl)pyrazole derivatives) to identify trends .
Advanced: What in vivo models are suitable for evaluating the compound’s pharmacokinetic and pharmacodynamic properties?
Methodological Answer:
- Rodent models :
- Toxicology : Monitor liver enzyme levels (ALT/AST) and renal function to assess safety margins .
Basic: What techniques are used to assess the compound’s physicochemical stability under varying conditions?
Methodological Answer:
- Forced degradation studies :
- Hydrolytic stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and track degradation products .
- Thermal analysis : DSC (differential scanning calorimetry) to determine melting points and polymorphic transitions .
Advanced: How can researchers elucidate the mechanism of action of this compound at the molecular level?
Methodological Answer:
- Biophysical assays :
- Functional assays : Monitor downstream signaling (e.g., cAMP inhibition) in HEK293 cells transfected with target receptors .
Advanced: What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data?
Methodological Answer:
- Multivariate analysis :
- Data visualization : Heatmaps to highlight substituent effects on potency and selectivity .
Advanced: How do substituents on the pyridine and sulfonyl groups influence target selectivity?
Methodological Answer:
- Pyridine modifications :
- Sulfonyl group : The 4-methylbenzenesulfonyl moiety may sterically hinder off-target binding to serotonin receptors .
Advanced: What methodologies are used to identify metabolites of this compound in preclinical studies?
Methodological Answer:
- Metabolite profiling :
- LC-MS/MS : Use high-resolution Orbitrap systems to detect phase I/II metabolites in liver microsomes .
- Isotopic labeling : Synthesize - or -labeled analogs to trace metabolic pathways .
- Enzyme inhibition assays : Incubate with CYP isoforms (e.g., CYP3A4) to identify major metabolic enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
